molecular formula C18H22N4O2 B11002900 N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide

N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B11002900
M. Wt: 326.4 g/mol
InChI Key: AUQZMAGXHSCQRN-UHFFFAOYSA-N
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Description

N-(1H-Imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide is a synthetic small molecule characterized by a hybrid structure combining an imidazole ring, an indole scaffold, and an acetamide linker.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-2-[1-(3-methylbutyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C18H22N4O2/c1-13(2)6-10-22-11-7-14-15(22)4-3-5-16(14)24-12-17(23)21-18-19-8-9-20-18/h3-5,7-9,11,13H,6,10,12H2,1-2H3,(H2,19,20,21,23)

InChI Key

AUQZMAGXHSCQRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-halo ketone with an amine.

    Formation of the indole ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the imidazole and indole rings: This step involves the formation of an ether linkage between the two rings, typically using a base-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide would depend on its specific biological target. Generally, compounds with imidazole and indole moieties can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several classes of bioactive molecules, including indole-acetamide hybrids, benzimidazole derivatives, and triazole-linked systems. Below is a comparative analysis of its structural and functional attributes relative to analogous compounds:

Compound Core Structure Substituents/Modifications Reported Bioactivity Source
N-(1H-Imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide Indole-Imidazole-Acetamide 3-Methylbutyl at indole N1; acetamide linker to imidazole Limited data (structural inference suggests kinase or GPCR modulation)
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Indole-Acetamide 4-Chlorobenzoyl at indole N1; 3-chloro-4-fluorophenyl at acetamide Anticancer activity (Bcl-2/Mcl-1 dual inhibition)
N-(2-{1-[4-(3-Methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide Benzimidazole-Acetamide 4-(3-Methylphenoxy)butyl at benzimidazole N1; ethylacetamide chain GPCR modulation (implied by structural similarity to AMG517/AMG628)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole-Benzimidazole-Acetamide Bromophenyl-thiazole at acetamide; triazole-phenoxymethyl linker α-Glucosidase inhibition (docking studies suggest competitive binding with acarbose)
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Indole-Oxadiazole-Acetamide Variable aryl/alkyl groups at acetamide; oxadiazole-sulfanyl linker Anticancer and antimicrobial activity (broad-spectrum screening)

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability :
    • Benzimidazole-acetamides (e.g., 10VP91) showed enhanced stability over imidazole analogues due to reduced CYP450-mediated oxidation .
    • The 3-methylbutyl group in the target compound may mitigate first-pass metabolism via steric shielding.
  • Toxicity: Thiazole- and triazole-containing analogues (9a-e) displayed low cytotoxicity in normal cell lines, suggesting favorable selectivity .

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